2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- is an organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.3426 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a naphthalene ring, a carboxamide group, and an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,5-dimethoxyaniline with 2-iodophenol under basic conditions to form an intermediate product.
Cyclization and Coupling: The intermediate product undergoes cyclization and coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the azo group into amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- has several scientific research applications:
Chemistry: Used as a coupling component in the synthesis of azo dyes.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a colorant in plastics, inks, paints, and textiles.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-:
N-(2,5-Dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-2-naphthalenecarboxamide: Used as a dye and analytical reagent.
Uniqueness
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61050-21-3 |
---|---|
Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H23N3O5/c1-32-17-12-13-23(34-3)21(15-17)27-26(31)19-14-16-8-4-5-9-18(16)24(25(19)30)29-28-20-10-6-7-11-22(20)33-2/h4-15,30H,1-3H3,(H,27,31) |
InChI Key |
RIWRVRAAVXEMOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.